molecular formula C20H34O3 B3058141 5-Hydroxyicosa-6,8,11-trienoic acid CAS No. 88053-46-7

5-Hydroxyicosa-6,8,11-trienoic acid

Cat. No.: B3058141
CAS No.: 88053-46-7
M. Wt: 322.5 g/mol
InChI Key: LSADDRSUZRRBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyicosa-6,8,11-trienoic acid is a hydroxy eicosanoid that belongs to a family of bioactive lipid mediators derived from polyunsaturated fatty acids . This compound is structurally related to 5-Hydroxyeicosatetraenoic acid (5-HETE), a well-studied metabolite of arachidonic acid produced via the 5-lipoxygenase (5-LO) pathway . Like 5-HETE, it is part of a family of signaling molecules that are investigated for their role in autocrine and paracrine signaling, particularly in the up-regulation of acute inflammatory and allergic responses, positioning them as potential contributors to the innate immune system . Research into related hydroxy fatty acids suggests they activate cells through specific mechanisms, such as the oxoeicosanoid receptor 1 (OXER1), leading to cellular activities like chemotaxis and rises in cytosolic calcium . In vitro studies on related compounds indicate potential research value in examining cell growth, bone reabsorption, and the secretion of hormones like aldosterone and progesterone . Hydroxy fatty acids, in general, are of significant interest in the chemical, medicinal, and functional food sectors due to their beneficial biological activities . This product is provided for research purposes to further explore these potential mechanisms and applications. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-hydroxyicosa-6,8,11-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSADDRSUZRRBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274331
Record name 5-hydroxyicosa-6,8,11-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88053-46-7
Record name 5-hydroxyicosa-6,8,11-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyicosa-6,8,11-trienoic acid typically involves the hydroxylation of icosatrienoic acid. The hydroxylation process can be catalyzed by enzymes such as lipoxygenases .

Industrial Production Methods

the production likely involves biotechnological processes utilizing microbial or enzymatic systems to achieve the hydroxylation of icosatrienoic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hydroxyeicosatetraenoic Acid (5-HETE)

  • Structure: (5S,6E,8Z,11Z,14Z)-5-hydroxy-6,8,11,14-eicosatetraenoic acid.
  • Key Differences: Contains four double bonds (vs. three in 5-HETrE) at positions 6, 8, 11, and 13. Derived from arachidonic acid (20:4n-6), whereas 5-HETrE originates from eicosatrienoic acid (20:3). Biological Role: A key intermediate in leukotriene biosynthesis and a pro-inflammatory mediator . Toxicity: Mutagenic at 5 µmol/L in human lymphocytes, with acrid smoke emitted upon decomposition .

13-Formyltrideca-5,8,11-trienoic Acid

  • Structure : A 13-carbon chain with double bonds at positions 5, 8, and 11 and a formyl group at position 13.
  • Key Differences :
    • Shorter chain length (C13 vs. C20) and formyl group (vs. hydroxyl in 5-HETrE).
    • Produced via oxidative cleavage of EPA (20:5n-3), suggesting divergent biosynthetic pathways .

9(S)-Hydroxyoctadeca-10,12,15-trienoic Acid (9(S)-HOT)

  • Structure: An 18-carbon hydroxy trienoic acid with double bonds at positions 10, 12, and 14.
  • Key Differences: Shorter chain (C18 vs. C20) and hydroxyl group at position 9 (vs. 5 in 5-HETrE). Derived from α-linolenic acid (18:3n-3), highlighting substrate specificity in lipoxygenase pathways .

5-Oxoicosa-3,6,8-trienoic Acid

  • Structure : A 20-carbon chain with a ketone at position 5 and double bonds at positions 3, 6, and 6.
  • Key Differences: Ketone group (vs. Double bond positions (3,6,8 vs. 6,8,11) suggest distinct enzyme interactions (e.g., cytochrome P450 vs. lipoxygenases) .

Structural and Functional Data Table

Compound Chain Length Double Bond Positions Functional Group Molecular Formula logP Key Biological Role
5-HETrE C20 6E,8Z,11Z 5-OH C20H32O3 5.70 Metabolic intermediate
5-HETE C20 6E,8Z,11Z,14Z 5-OH C20H32O3 5.82 Pro-inflammatory mediator
13-Formyltrideca-5,8,11-trienoic acid C13 5,8,11 13-CHO C13H18O3 3.20* Oxidative cleavage product
9(S)-HOT C18 10E,12Z,15Z 9-OH C18H28O3 4.90* Plant defense signaling molecule
5-Oxoicosa-3,6,8-trienoic acid C20 3,6,8 5-O C20H30O3 6.10* Potential signaling lipid

*Estimated values based on structural analogs.

Research Findings and Mechanistic Insights

  • Biosynthesis: 5-HETrE is likely synthesized via 5-lipoxygenase (5-LOX) action on eicosatrienoic acid, analogous to 5-HETE production from arachidonic acid . In contrast, 13-formyltrideca-5,8,11-trienoic acid arises from non-enzymatic oxidation of EPA, indicating divergent pathways .
  • Biological Activity: 5-HETE exhibits potent pro-inflammatory effects by activating neutrophils and monocytes, whereas 5-HETrE’s role remains less defined but may involve immune modulation . 9(S)-HOT and other C18 hydroxy fatty acids are critical in plant-pathogen interactions, unlike 5-HETrE, which is primarily studied in mammalian systems .
  • Structural Impact on Function :

    • The hydroxyl group position (5 vs. 9 or 13) dictates enzyme specificity; for example, 5-LOX preferentially oxidizes substrates with mid-chain double bonds .
    • Chain length influences membrane integration and receptor binding; C20 compounds like 5-HETrE integrate into phospholipid bilayers more effectively than shorter analogs .

Q & A

Basic Research Questions

Q. What are the optimal chromatographic and spectroscopic methods for identifying 5-Hydroxyicosa-6,8,11-trienoic acid in biological samples?

  • Methodological Answer : Use reversed-phase liquid chromatography (RP-LC) coupled with tandem mass spectrometry (LC-MS/MS) to separate and detect the compound. Key parameters include:

  • Column : C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
  • Ionization : Negative-ion electrospray ionization (ESI-) due to the carboxylic acid group.
  • Fragmentation : Monitor characteristic fragments such as [M-H]⁻, [M-H-H₂O]⁻ (loss of hydroxyl group), and [M-H-CO₂]⁻ (decarboxylation) .
  • Validation : Compare retention times and fragmentation patterns with synthetic standards.

Q. How can synthetic routes for this compound be optimized?

  • Methodological Answer :

  • Step 1 : Start with arachidonic acid (precursor) and employ regioselective hydroxylation using cytochrome P450 enzymes or chemical catalysts (e.g., Fe-based catalysts).
  • Step 2 : Purify intermediates via flash chromatography, monitoring reaction progress with thin-layer chromatography (TLC).
  • Step 3 : Validate purity using nuclear magnetic resonance (NMR; e.g., ¹H-NMR for olefinic protons at δ 5.2–5.4 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do positional isomers of hydroxy-eicosatrienoic acids (e.g., 5-OH vs. 12-OH) differ in bioactivity, and how can these differences be mechanistically resolved?

  • Methodological Answer :

  • In vitro assays : Compare vasorelaxation effects in precontracted vascular rings (e.g., bovine coronary artery) and inhibition of soluble epoxide hydrolase (sEH).
  • Example : 14,15-EET analogs show ED₅₀ values in µM ranges for vasodilation; similar assays can be adapted for this compound .
  • Structural analysis : Use molecular docking simulations to assess interactions with sEH or prostaglandin receptors, focusing on hydroxyl group positioning .

Q. What experimental strategies address contradictions in reported metabolic pathways of this compound?

  • Methodological Answer :

  • Tracer studies : Use ¹³C-labeled arachidonic acid to track incorporation into this compound in cell cultures (e.g., macrophages or endothelial cells).
  • Enzyme inhibition : Apply selective inhibitors (e.g., ketoconazole for CYP450) to identify biosynthetic enzymes.
  • Cross-species validation : Test metabolic stability in human vs. rodent models to resolve species-specific discrepancies .

Q. How can researchers differentiate between autoxidation artifacts and enzymatically derived this compound in lipidomic studies?

  • Methodological Answer :

  • Artifact prevention : Add antioxidants (e.g., butylated hydroxytoluene) during lipid extraction .
  • Stereochemical analysis : Use chiral chromatography to distinguish racemic autoxidation products (non-enzymatic) from enantiomerically pure enzymatic products.
  • Enzyme knockouts : Compare levels in wild-type vs. CYP450-knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyicosa-6,8,11-trienoic acid
Reactant of Route 2
5-Hydroxyicosa-6,8,11-trienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.